molecular formula C16H16FNO2 B5798149 N-(2,3-dimethylphenyl)-2-(2-fluorophenoxy)acetamide

N-(2,3-dimethylphenyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B5798149
M. Wt: 273.30 g/mol
InChI Key: SWJJMHRNVBOKGI-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(2-fluorophenoxy)acetamide: is an organic compound characterized by its unique structure, which includes a dimethylphenyl group and a fluorophenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-2-(2-fluorophenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethylaniline and 2-fluorophenol.

    Formation of Intermediate: The 2,3-dimethylaniline is reacted with chloroacetyl chloride to form N-(2,3-dimethylphenyl)chloroacetamide.

    Final Product Formation: The intermediate is then reacted with 2-fluorophenol in the presence of a base, such as potassium carbonate, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dimethylphenyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products:

    Oxidation Products: Oxides or hydroxylated derivatives.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(2-fluorophenoxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(2-fluorophenoxy)acetamide involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to desired biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

  • N-(2,3-dimethylphenyl)-2-(2-chlorophenoxy)acetamide
  • N-(2,3-dimethylphenyl)-2-(2-bromophenoxy)acetamide
  • N-(2,3-dimethylphenyl)-2-(2-iodophenoxy)acetamide

Comparison:

  • Structural Differences: The primary difference lies in the halogen substituent on the phenoxy group (fluorine, chlorine, bromine, iodine).
  • Chemical Properties: These differences can influence the compound’s reactivity, stability, and interaction with biological targets.
  • Biological Activity: Variations in halogen substituents can lead to differences in biological activity and therapeutic potential.

N-(2,3-dimethylphenyl)-2-(2-fluorophenoxy)acetamide stands out due to its unique combination of a dimethylphenyl group and a fluorophenoxy group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-11-6-5-8-14(12(11)2)18-16(19)10-20-15-9-4-3-7-13(15)17/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJJMHRNVBOKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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